molecular formula C11H13NOS B5787289 N-cyclopropyl-2-(methylthio)benzamide

N-cyclopropyl-2-(methylthio)benzamide

Cat. No.: B5787289
M. Wt: 207.29 g/mol
InChI Key: PAPSWNMNJRXLFU-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(methylthio)benzamide: is an organic compound with the molecular formula C11H13NOS It is a benzamide derivative characterized by the presence of a cyclopropyl group and a methylthio group attached to the benzene ring

Properties

IUPAC Name

N-cyclopropyl-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-14-10-5-3-2-4-9(10)11(13)12-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPSWNMNJRXLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(methylthio)benzamide typically involves the reaction of 2-(methylthio)benzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Activation of 2-(methylthio)benzoic acid: This can be achieved by converting it to its acyl chloride derivative using thionyl chloride (SOCl2).

    Reaction with cyclopropylamine: The acyl chloride derivative is then reacted with cyclopropylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

N-cyclopropyl-2-(methylthio)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(methylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclopropyl-2-(methylthio)benzamide can be compared with other benzamide derivatives to highlight its uniqueness. Similar compounds include:

    N-cyclopropylbenzamide: Lacks the methylthio group, which may result in different chemical and biological properties.

    N-methyl-2-(methylthio)benzamide: Contains a methyl group instead of a cyclopropyl group, leading to variations in reactivity and activity.

    2-(methylthio)benzamide: Lacks the cyclopropyl group, which may affect its overall stability and interactions.

Biological Activity

N-Cyclopropyl-2-(methylthio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}N1_{1}S1_{1}
  • Molecular Weight : Approximately 221.3 g/mol
  • Structural Features : The compound features a cyclopropyl group and a methylthio substituent on a benzamide backbone, which may contribute to its reactivity and biological properties.

Antimicrobial Properties

This compound has shown potential antimicrobial activity. Similar compounds have been reported to possess antifungal and antibacterial properties. For instance, derivatives of benzamide have been explored for their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMIC (µg/ml)Reference
This compoundAntibacterialTBD
Benzamide Derivative AAntifungal2
Benzamide Derivative BAntibacterial (MRSA)5

The mechanism by which this compound exerts its biological effects may involve interactions with specific biological macromolecules. Studies suggest that similar compounds can inhibit key enzymes or disrupt cellular processes, leading to antimicrobial effects .

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings, this compound could be evaluated for:

  • Cancer Therapy : As a potential inhibitor of enzymes like DHFR.
  • Infectious Diseases : Targeting bacterial infections, particularly those resistant to conventional antibiotics.

Recent Studies

Recent literature has highlighted the importance of structure-activity relationships (SAR) in the design of benzamide derivatives. The incorporation of various functional groups can significantly enhance biological activity. For instance, modifications in the cyclopropyl group or the methylthio substituent might improve potency against specific targets .

Table 2: Summary of Recent Findings on Benzamide Derivatives

Study YearCompound NameActivityFindings
2021Benzamide Derivative CAnticancerShowed significant inhibition of DHFR
2020Benzamide Derivative DAntimicrobialEffective against MRSA
2019Benzamide Derivative EAntifungalHigh efficacy against C. albicans

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